molecular formula C6H4ClF3N2O2 B13214124 2-Chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

2-Chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13214124
M. Wt: 228.55 g/mol
InChI Key: RUKONWHWKOJPQB-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to the imidazole ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like carbonyl diimidazole.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of new imidazole derivatives with different substituents.

Scientific Research Applications

2-Chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro, methyl, and trifluoromethyl groups can influence its binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole: Lacks the carboxylic acid group.

    1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid: Lacks the chloro group.

    2-Chloro-1-methyl-1H-imidazole-4-carboxylic acid: Lacks the trifluoromethyl group.

Uniqueness

The unique combination of the chloro, methyl, and trifluoromethyl groups, along with the carboxylic acid functional group, gives 2-Chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H4ClF3N2O2

Molecular Weight

228.55 g/mol

IUPAC Name

2-chloro-1-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C6H4ClF3N2O2/c1-12-3(6(8,9)10)2(4(13)14)11-5(12)7/h1H3,(H,13,14)

InChI Key

RUKONWHWKOJPQB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1Cl)C(=O)O)C(F)(F)F

Origin of Product

United States

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